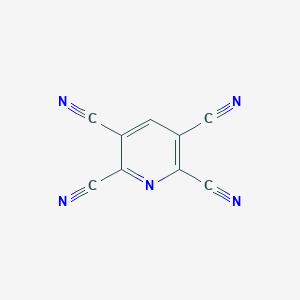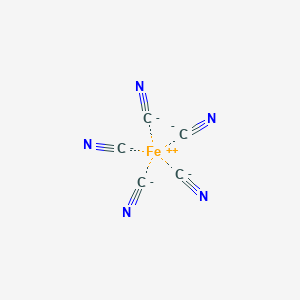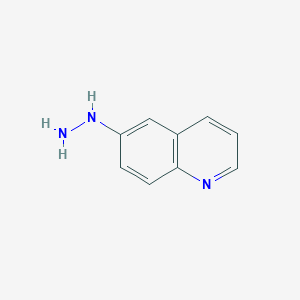![molecular formula C16H17N B094188 11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine CAS No. 16031-94-0](/img/structure/B94188.png)
11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine, also known as MDBB, is a synthetic compound that belongs to the family of benzazocines. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism Of Action
11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine acts as a partial agonist at the μ-opioid receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of pain and reward pathways in the brain. 11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine also affects the dopamine and serotonin systems, which leads to changes in mood and behavior.
Biochemical And Physiological Effects
11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine has been shown to have a number of biochemical and physiological effects. It has been found to have analgesic properties, which makes it a potential candidate for the treatment of pain. 11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine has also been shown to have an effect on mood and behavior, which makes it a potential candidate for the treatment of addiction and depression.
Advantages And Limitations For Lab Experiments
11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine has a number of advantages for lab experiments, including its high affinity for the μ-opioid receptor, which makes it a useful tool for studying the opioid system. However, there are also limitations to the use of 11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine in lab experiments, including its potential for abuse and its limited availability.
Future Directions
There are a number of future directions for the study of 11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine. One potential direction is the development of new compounds that have similar or improved properties compared to 11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine. Another potential direction is the investigation of the effects of 11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine on other systems in the body, such as the immune system. Finally, the potential therapeutic applications of 11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine should be further explored, particularly in the treatment of pain, addiction, and depression.
Conclusion:
11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a high affinity for the μ-opioid receptor and affects the dopamine and serotonin systems, which makes it a potential candidate for the treatment of pain, addiction, and depression. While there are limitations to the use of 11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine in lab experiments, there are also a number of future directions for its study, including the development of new compounds and the investigation of its effects on other systems in the body.
Synthesis Methods
11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine can be synthesized through a multistep process that involves the reaction of 1,2,3,4-tetrahydroisoquinoline with various reagents such as acetic anhydride, sodium acetate, and iodine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the μ-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. 11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine has also been found to have an effect on the dopamine and serotonin systems, which are involved in mood regulation and addiction.
properties
CAS RN |
16031-94-0 |
|---|---|
Product Name |
11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine |
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine |
InChI |
InChI=1S/C16H17N/c1-17-11-15-8-4-2-6-13(15)10-14-7-3-5-9-16(14)12-17/h2-9H,10-12H2,1H3 |
InChI Key |
SPEAELWLROZKAS-UHFFFAOYSA-N |
SMILES |
CN1CC2=CC=CC=C2CC3=CC=CC=C3C1 |
Canonical SMILES |
CN1CC2=CC=CC=C2CC3=CC=CC=C3C1 |
synonyms |
6-Methyl-5,6,7,12-tetrahydrodibenz[c,f]azocine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid](/img/structure/B94132.png)